molecular formula C17H38N2O4Si B14250242 N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 390777-11-4

N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea

Cat. No.: B14250242
CAS No.: 390777-11-4
M. Wt: 362.6 g/mol
InChI Key: AKSARAHOMRHBIY-UHFFFAOYSA-N
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Description

N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea is a chemical compound that combines the properties of both organic and inorganic materials. It features a heptyl group and a triethoxysilyl group connected through a urea linkage. This unique structure allows it to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic surfaces.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of heptylamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent like toluene or dichloromethane. The reaction proceeds through the nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Industrial Production Methods

Industrial production of N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea undergoes several types of chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial for its application as a coupling agent.

    Substitution: The heptyl group can participate in substitution reactions, although this is less common.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalysts like acids or bases can accelerate the condensation process.

    Substitution: Various nucleophiles can be used for substitution reactions involving the heptyl group.

Major Products

    Hydrolysis: Silanol derivatives.

    Condensation: Siloxane-linked polymers.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.

    Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with various substrates.

    Industry: Utilized in coatings, adhesives, and sealants to improve their mechanical properties and durability.

Mechanism of Action

The mechanism of action of N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea involves its ability to form strong covalent bonds with both organic and inorganic materials. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The heptyl group provides hydrophobic interactions with organic polymers, enhancing adhesion and compatibility.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Trimethoxysilyl)propyl]urea
  • N-(Triethoxysilylpropyl)urea
  • 1-[3-(Triethoxysilyl)propyl]urea

Uniqueness

N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its heptyl group, which provides additional hydrophobic interactions compared to other similar compounds. This enhances its effectiveness as a coupling agent, particularly in applications requiring strong adhesion between hydrophobic organic polymers and hydrophilic inorganic surfaces.

Properties

CAS No.

390777-11-4

Molecular Formula

C17H38N2O4Si

Molecular Weight

362.6 g/mol

IUPAC Name

1-heptyl-3-(3-triethoxysilylpropyl)urea

InChI

InChI=1S/C17H38N2O4Si/c1-5-9-10-11-12-14-18-17(20)19-15-13-16-24(21-6-2,22-7-3)23-8-4/h5-16H2,1-4H3,(H2,18,19,20)

InChI Key

AKSARAHOMRHBIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC

Origin of Product

United States

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